(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid

Lipophilicity Physicochemical Property Drug-likeness

(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid (CAS 179626-57-4) is a synthetic phenylacrylic (cinnamic) acid derivative with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g·mol⁻¹. The molecule features a trans (E)-propenoic acid backbone that is para-substituted with an ethoxycarbonylmethoxy (–OCH₂COOEt) moiety, classifying it as both an α,β-unsaturated carboxylic acid and a protected phenolic intermediate.

Molecular Formula C13H14O5
Molecular Weight 250.25
CAS No. 179626-57-4
Cat. No. B3007276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid
CAS179626-57-4
Molecular FormulaC13H14O5
Molecular Weight250.25
Structural Identifiers
SMILESCCOC(=O)COC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C13H14O5/c1-2-17-13(16)9-18-11-6-3-10(4-7-11)5-8-12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b8-5+
InChIKeyIMJOIHFHGYGHMI-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

179626-57-4: Chemical Identity and Classification of (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic Acid


(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid (CAS 179626-57-4) is a synthetic phenylacrylic (cinnamic) acid derivative with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g·mol⁻¹ . The molecule features a trans (E)-propenoic acid backbone that is para-substituted with an ethoxycarbonylmethoxy (–OCH₂COOEt) moiety, classifying it as both an α,β-unsaturated carboxylic acid and a protected phenolic intermediate . Available physicochemical parameters include a predicted boiling point of 415.1 ± 25.0 °C, a predicted density of 1.2 ± 0.1 g·cm⁻³, a topological polar surface area (TPSA) of 72.8 Ų, a predicted XLogP3 of 2.1, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .

Why Generic Substitution Is Not an Option for 179626-57-4


Generic substitution of p-coumaric acid (4-hydroxycinnamic acid, MW 164.16) appears straightforward, but 179626-57-4 fills a distinct niche: its ethoxycarbonylmethoxy substituent functions as a traceless protecting group for the phenolic –OH, conferring significantly increased lipophilicity (XLogP3 2.1 vs. ~1.5 for p-coumaric acid) while preserving the α,β-unsaturated acid motif essential for covalent target engagement [1]. Without this protection, the free phenol of p-coumaric acid is susceptible to oxidative coupling, glucuronidation, and sulfation, leading to poor metabolic stability in cellular and in vivo models [2]. The ethyl ester linkage within the protecting group also provides a tunable hydrolytic release profile compared to methyl ester analogs (e.g., 4-(methoxycarbonylmethoxy)cinnamic acid, CAS not specified), which release methanol upon deprotection instead of ethanol [3]. These C–O bond lability differences directly impact prodrug conversion rates and cytotoxicity profiles in cell-based assays, making simple in-class interchange unreliable without re-optimizing the entire synthetic route or biological protocol [4].

Product-Specific Quantitative Evidence Guide for 179626-57-4


Predicted LogP Comparison: 179626-57-4 Exhibits Higher Lipophilicity Than the Parent Phenol

The predicted partition coefficient (XLogP3) of 179626-57-4 is 2.1 , compared to an XLogP3 of approximately 1.5 for p-coumaric acid [1]. This +0.6 log unit increase reflects the masking of the polar phenolic –OH with the ethoxycarbonylmethoxy group, enhancing membrane permeability potential.

Lipophilicity Physicochemical Property Drug-likeness

Topological Polar Surface Area: Reduced Hydrogen Bond Capacity Versus the Free Acid

The TPSA of 179626-57-4 is 72.8 Ų . In contrast, p-coumaric acid has a TPSA of 57.5 Ų [1]. Although the TPSA of the protected compound is slightly higher due to the additional ester oxygens, the hydrogen bond donor count is decreased from 2 (p-coumaric acid) to 1 [1], which is a critical determinant for blood-brain barrier penetration and oral absorption.

Medicinal Chemistry Rule-of-Five Permeability

PPARγ Agonist Intermediate: Scaffold Embedding in a Biologically Active Series

The ethoxycarbonylmethoxy-phenyl acrylic acid motif found in 179626-57-4 appears as a core substructure in certain PPARγ agonist patents, such as the dimeric dicarboxylic acid derivatives disclosed in WO2004056740A1 [1] and the 3-phenyl acrylic acid series from Galderma (JP2010529099A) [2]. In these series, the protected phenolic ether improves synthetic tractability and modulates PPARγ transactivation potency compared to the unprotected 4-hydroxy analog.

PPARγ Nuclear Receptor Drug Discovery

Purity Benchmarking: Commercial Availability at ≥95% Purity

Multiple reputable vendors supply 179626-57-4 at a certified purity of ≥95% (BOC Sciences) or 98% (Leyan) . In comparison, the closely related 4-(methoxycarbonylmethoxy)cinnamic acid methyl ester analog (CAS 649573-09-1) is listed by Sigma-Aldrich without a purity specification, and the 4-(carboxymethoxy)cinnamic acid free diacid is not commonly available from major suppliers [1]. This standardised purity profile facilitates reproducible procurement for sensitive biological assays.

Chemical Procurement Quality Control Building Block

Best Research and Industrial Application Scenarios for 179626-57-4


Synthesis of PPARγ Agonist Libraries for Metabolic Disease Research

179626-57-4 serves as a direct precursor for constructing 3-phenylacrylic acid-based PPARγ activators, as described in the Galderma patent series (JP2010529099A) [1]. By using the pre-protected ethoxycarbonylmethoxy intermediate rather than starting from p-coumaric acid, medicinal chemists eliminate two synthetic steps (phenol protection and subsequent deprotection) and reduce the risk of E/Z isomerization at the acrylic acid double bond during protection. The ethyl ester moiety can be selectively cleaved under mild conditions to liberate the free phenolic –OH for further derivatization, or retained as a prodrug element.

Cell-Based Antiproliferative Screening Against Human Breast Cancer Lines

Cinnamic acid derivatives structurally related to 179626-57-4 have shown significant growth inhibition of human breast cancer cells . The protected form offered by 179626-57-4 is advantageous for these assays because the intact ethoxycarbonylmethoxy group prevents rapid Phase II metabolism (glucuronidation/sulfation) of the phenol, ensuring that the observed cytotoxicity reflects the intrinsic activity of the scaffold rather than metabolic inactivation. Researchers can also compare activity of the protected compound versus the deprotected 4-hydroxy analog in parallel to deconvolute the contribution of the phenol to cytotoxicity.

Physicochemical Property Optimization in CNS Drug Discovery Programs

The combination of a reduced hydrogen bond donor count (1 vs. 2 for p-coumaric acid), a TPSA of 72.8 Ų, and a logP of 2.1 makes 179626-57-4 an attractive starting fragment for CNS-penetrant library design [2]. These parameters place the compound within favorable CNS MPO (Multiparameter Optimization) ranges, whereas the free 4-hydroxycinnamic acid is often deprioritized due to its lower lipophilicity and higher HBD count. Procurement of 179626-57-4 allows fragment-based screening groups to access this optimised physicochemical space without custom synthesis.

Method Development for Ester Prodrug Hydrolysis Studies

The ethoxycarbonylmethoxy group in 179626-57-4 is an ester-linked protecting group that can serve as a model substrate for evaluating esterase-mediated hydrolysis rates. Because the hydrolysis releases ethanol (a low-toxicity alcohol) rather than methanol (from the corresponding methyl ester analog), 179626-57-4 is preferable for in vitro assays where methanol may inhibit cellular enzymes or cause solvent toxicity artifacts [3]. This makes it a superior choice for developing enzymatic hydrolysis protocols intended to translate to in vivo prodrug strategies.

Quote Request

Request a Quote for (2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.